

Application Notes and Protocols: Agar Dilution for Fosfomycin Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosfomycin (sodium)*

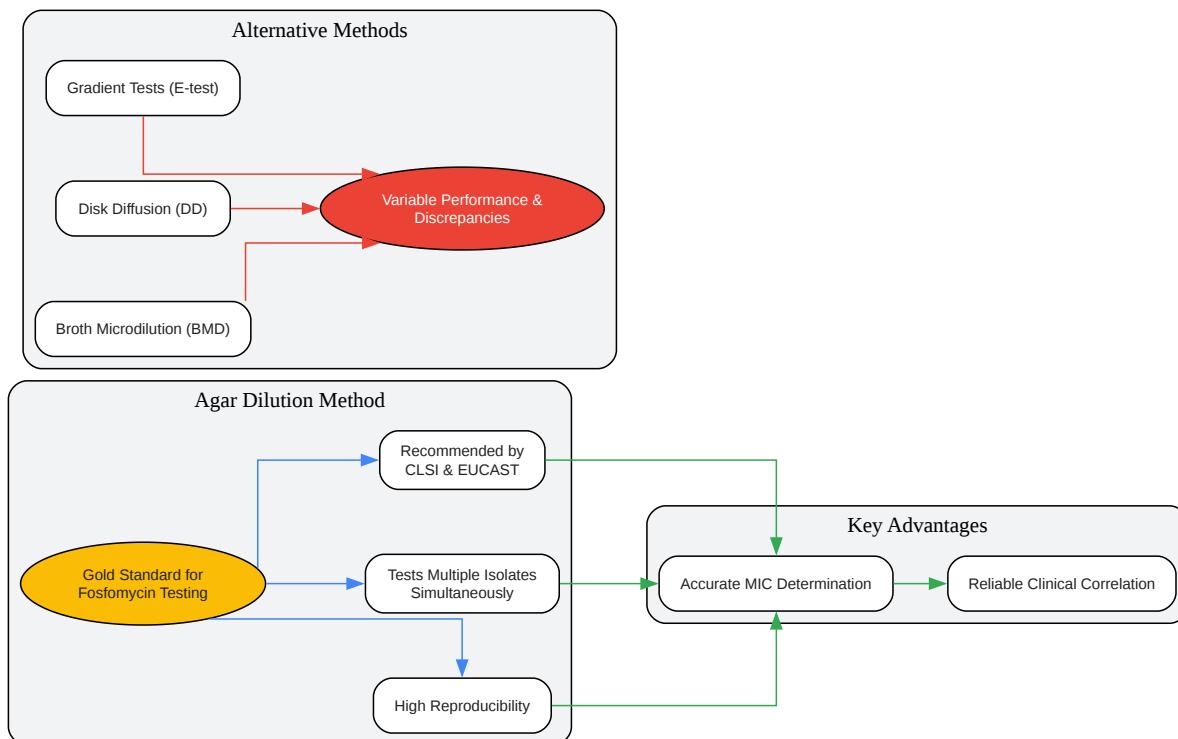
Cat. No.: *B8107699*

[Get Quote](#)

Topic: Agar Dilution as the Gold Standard for Fosfomycin Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction


Fosfomycin is a broad-spectrum antibiotic that has seen renewed interest for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections.^[1] Accurate and reliable in vitro susceptibility testing is paramount for its effective clinical use. The agar dilution method is widely recognized as the "gold standard" for determining the minimum inhibitory concentration (MIC) of fosfomycin.^{[1][2]} This recognition comes from both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[1][3][4]}

A crucial aspect of fosfomycin susceptibility testing is the supplementation of the growth medium with glucose-6-phosphate (G6P).^[1] Fosfomycin enters bacterial cells via two transport systems: the L-alpha-glycerophosphate transporter and the hexose phosphate transporter.^[1] The latter is induced by G6P, so its addition to the Mueller-Hinton agar (MHA) is essential for enhancing the in vitro activity of fosfomycin and ensuring reproducible and accurate results.^[1] Both CLSI and EUCAST recommend supplementing the MHA with 25 µg/mL of G6P for fosfomycin testing.^{[1][3]}

These application notes provide a comprehensive overview and detailed protocol for performing fosfomycin susceptibility testing using the agar dilution method.

Why Agar Dilution is the Gold Standard

Agar dilution is considered the reference method for fosfomycin susceptibility testing due to its reproducibility and the ability to test multiple isolates simultaneously.^[1] Alternative methods such as broth microdilution (BMD), disk diffusion (DD), and gradient tests (e.g., E-test) have shown variable performance and may not be as reliable for fosfomycin.^{[2][5][6][7]} Studies have reported that BMD can yield higher MIC values than agar dilution, potentially leading to false resistance results.^[4] Gradient strip methods have also shown discrepancies.^{[8][9]} The robust nature of the agar dilution method provides the consistency needed for accurate MIC determination of this particular antibiotic.

[Click to download full resolution via product page](#)

Rationale for Agar Dilution as the Gold Standard.

Data Presentation

Quality Control (QC) Ranges

Performing quality control with each batch of susceptibility tests is crucial. The MIC values for the standard QC strains must fall within the acceptable ranges provided by regulatory bodies.

Table 1: Quality Control MIC Ranges for Fosfomycin by Agar Dilution[1]

Quality Control Strain	ATCC® Number	Acceptable MIC Range (µg/mL)
Escherichia coli	25922	0.5 - 2
Staphylococcus aureus	29213	0.5 - 4
Pseudomonas aeruginosa	27853	2 - 8
Enterococcus faecalis	29212	32 - 128

(Note: QC ranges should always be verified against the latest CLSI/EUCAST documentation.)

Interpretive Criteria (Breakpoints)

MIC breakpoints for fosfomycin can vary depending on the organism and the site of infection. The following table provides the CLSI interpretive criteria for *E. coli* as an example.

Table 2: CLSI Interpretive Criteria for Fosfomycin against *E. coli* (Urinary Tract Infections Only) [6][8]

Interpretation	MIC (µg/mL)
Susceptible (S)	≤ 64
Intermediate (I)	128
Resistant (R)	≥ 256

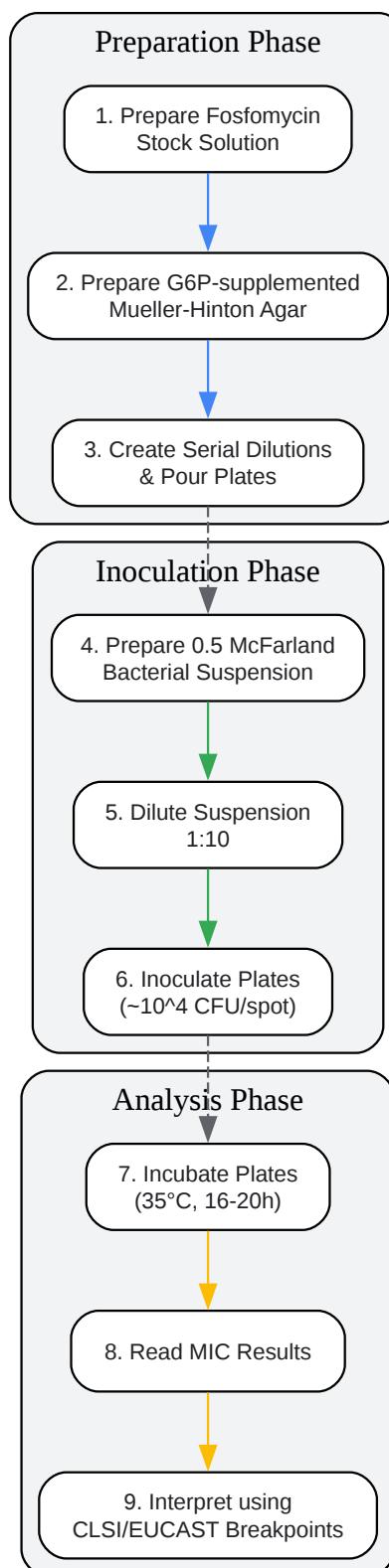
Comparative Performance of Susceptibility Testing Methods

The following table summarizes findings from studies comparing agar dilution to other methods.

Table 3: Comparison of Fosfomycin Susceptibility Testing Methods vs. Agar Dilution (Reference)

Method	Organism(s)	Categorical Agreement (CA)	Very Major Errors (VME)	Major Errors (ME)	Key Findings
Broth Microdilution (BMD)	Carbapenem-Resistant <i>K. pneumoniae</i>	Lower than acceptable	Beyond acceptable limits	Beyond acceptable limits	Poor agreement for CR-Kpn. [5]
E-test	Carbapenem-Resistant <i>K. pneumoniae</i>	Lower than acceptable	Beyond acceptable limits	Beyond acceptable limits	Poor agreement for CR-Kpn. [5]
Disk Diffusion (DD)	Enterobacter ales	90%	1.27%	7%	More reliable than Vitek-2 in one study. [2]
Vitek-2	Enterobacter ales	83%	5%	1.09%	Higher VME rate is a concern.[2]
E-test	Various urine isolates	89.5%	0%	3.6%	Essential agreement was lower at 77.3%. [7]
Disk Diffusion (DD)	Various urine isolates	93.8%	0%	1.3%	Showed good categorical agreement. [7]
E-test	<i>E. coli</i>	>99% (CLSI); >99% (EUCAST)	0% (CLSI); 33.3% (EUCAST)	0% (CLSI); 0% (EUCAST)	Unacceptable VME rate with EUCAST breakpoints. [9]

Experimental Protocol: Fosfomycin Agar Dilution


Principle

The agar dilution method involves incorporating serial twofold dilutions of fosfomycin into Mueller-Hinton agar.^[1] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.^[1] After incubation, the MIC is determined as the lowest concentration of fosfomycin that completely inhibits visible growth.^[1]

Materials

- Fosfomycin disodium salt powder (analytical grade)
- Mueller-Hinton Agar (MHA) powder
- Glucose-6-phosphate (G6P) solution
- Sterile distilled water
- Sterile Petri dishes (90 or 100 mm)
- Sterile tubes for dilutions
- Micropipettes and sterile tips
- McFarland 0.5 turbidity standard
- Sterile saline (0.85% NaCl)
- Bacterial inoculum replicator (optional, but recommended for testing multiple strains)
- Quality control (QC) strains (e.g., E. coli ATCC® 25922)^[1]
- Incubator at $35 \pm 2^\circ\text{C}$ ^[1]

Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for Fosfomycin Agar Dilution Susceptibility Testing.

Detailed Methodology

Step 1: Preparation of Fosfomycin Stock Solution

- On the day of the test, prepare a stock solution of fosfomycin (e.g., 12,800 µg/mL).
- Weigh the required amount of fosfomycin powder, carefully considering its potency.
- Dissolve in sterile distilled water.

Step 2: Preparation of Fosfomycin-Agar Plates

- Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten agar to 45-50°C in a water bath.
- Aseptically add G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix well.
- Prepare a series of sterile tubes for the fosfomycin dilutions.
- Perform serial twofold dilutions of the fosfomycin stock solution in sterile distilled water to create working solutions that are 10 times the final desired concentrations.
- For each desired final concentration, add 1 part of the appropriate fosfomycin working solution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).^[1] This creates the final antibiotic concentrations in the agar.
- Also prepare a growth control plate containing G6P-supplemented MHA without any antibiotic.
- Pour the agar into sterile Petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.

Step 3: Preparation of Inoculum

- From a fresh (18-24 hour) culture plate, touch 3-5 isolated colonies of the test organism with a sterile loop.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.[1]
- Within 15 minutes of preparation, dilute the adjusted suspension 1:10 in sterile saline to obtain a concentration of approximately $1-2 \times 10^7$ CFU/mL.[1]

Step 4: Inoculation of Plates

- Using a micropipette or an inoculum replicator, spot 1-2 μL of the diluted bacterial suspension onto the surface of each agar plate.
- Inoculate the growth control plate first, followed by the plates with increasing concentrations of fosfomycin (from lowest to highest).[1]
- Each spot should deliver a final inoculum of approximately 10^4 CFU.[1]
- Allow the inoculum spots to be fully absorbed into the agar before inverting the plates for incubation.[1]

Step 5: Incubation

- Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[1]

Step 6: Reading and Interpretation of Results

- After incubation, examine the plates for bacterial growth.
- The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.[1]
- A single colony or a faint haze at the inoculum spot should be disregarded.[1]
- Interpret the MIC values according to the current CLSI or EUCAST breakpoints to determine if the isolate is susceptible, intermediate, or resistant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ijmronline.org [ijmronline.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of in vitro fosfomycin susceptibility testing methods with agar dilution for carbapenem resistant Klebsiella pneumoniae and Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Agar Dilution for Fosfomycin Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8107699#agar-dilution-as-the-gold-standard-for-fosfomycin-susceptibility-testing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com